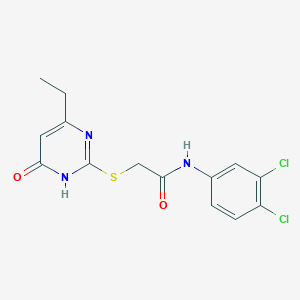

C14H13Cl2N3O2S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C14H13Cl2N3O2S, also known as Dichlorophenylsulfonamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Catalysis in Polymerization

- Sodium 2-arylimino-8-quinolates, with varying aryl and quinolate substituents, have been synthesized and characterized, revealing multimetallic assemblies with varied structural cores. These compounds show promising activities towards the ring-opening polymerization (ROP) of rac-lactide, producing amorphous polylactides with broad molecular weight distributions. This research suggests potential applications in polymer synthesis and catalysis (Zhang et al., 2016).

C1 Chemistry and Zeolite-based Catalysis

- C1 chemistry, focusing on the transformation of C1 molecules like CO, CO2, CH4, and CH3OH, is significant in energy and chemical production. Zeolites, as efficient solid catalysts, have seen extensive application in C1 chemistry. The combination of zeolites with metallic catalytic species has advanced the production of various hydrocarbons and oxygenates from C1 molecules, highlighting the role of zeolites in this domain (Zhang et al., 2020).

Carbon Isotope Studies in Natural Water Systems

- Theoretical treatment of carbon isotopes C13 and C14 in natural waters and precipitates derived from these waters has been conducted. This research is crucial in understanding the isotopic composition of aqueous phases and carbonate precipitates, with applications in carbon-14 dating of groundwaters and the study of chemical reaction stoichiometry in natural waters (Wigley et al., 1978).

Non-thermal Plasma (NTP) Catalysis in C1 Chemistry

- Non-thermal plasma (NTP) activated heterogeneous catalysis has been applied to C1 chemistry, addressing thermodynamic and kinetic limitations in conventional thermal catalysis. NTP-catalysis shows advantages in mild reaction conditions and energy efficiency, suggesting its potential in catalytic transformations of C1 molecules (Chen et al., 2020).

Study of Molecular Configurations

- Research on molecular configurations, such as the E configuration in certain compounds, has been conducted. This study, focusing on the structural stability and interactions within molecules, contributes to the understanding of molecular geometry and its implications in various fields (Cui et al., 2007).

Metal-Organic Framework-based Catalysis

- Metal-organic frameworks (MOFs) have been utilized as heterogeneous catalysts or supports in the conversion of C1 molecules like CO, CO2, and CH4. These MOFs are promising for the clean production of fuels and chemicals, addressing the challenges in activating and transforming C1 molecules (Cui et al., 2019).

Advances in C1 Catalysis

- C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. The development of highly efficient catalyst systems and reaction processes in this field is a crucial area of research (Bao et al., 2019).

Mécanisme D'action

Target of Action

C14H13Cl2N3O2S, also known as Ondansetron, primarily targets the serotonin receptor subtype, 5-HT3 . These receptors are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine .

Mode of Action

C14H13Cl2N3O2S, or Ondansetron, acts as a selective antagonist of the 5-HT3 receptor . The release of serotonin from enterochromaffin cells of the small intestine during cytotoxic chemotherapy and radiotherapy is believed to initiate a vomiting reflex. By antagonizing the 5-HT3 receptors, Ondansetron can effectively prevent this reflex .

Biochemical Pathways

The biochemical pathways affected by C14H13Cl2N3O2S (Ondansetron) are primarily related to the serotonin system. By blocking the 5-HT3 receptors, Ondansetron can prevent the initiation of the vomiting reflex, which is often triggered during cytotoxic chemotherapy and radiotherapy .

Result of Action

The primary molecular and cellular effect of C14H13Cl2N3O2S (Ondansetron) is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy and postoperatively . This is achieved through its antagonistic action on the 5-HT3 receptors .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHNVXIXKKXTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C14H13Cl2N3O2S | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)

![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)

![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)

![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)